molecular formula C26H27N5O2 B135888 Reversan CAS No. 313397-13-6

Reversan

Cat. No.: B135888
CAS No.: 313397-13-6
M. Wt: 441.5 g/mol
InChI Key: JTRXWCLQFAZHGP-UHFFFAOYSA-N
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Description

Reversan is a compound known for its role as a multidrug resistance-associated protein 1 (MRP1) inhibitor. It is a pyrazolopyrimidine derivative with a molecular structure that includes an N-(3-morpholinopropyl)carboxamide group at position 3 and two phenyl rings at positions 5 and 7. This compound has gained attention due to its ability to enhance the efficacy of chemotherapeutic drugs by inhibiting the MRP1 transporter, which is often overexpressed in various cancer cells .

Preparation Methods

The synthesis of Reversan involves several steps. One reported method includes the microwave-assisted amidation reaction of 3-carboethoxy-5,7-diphenylpyrazolo[1,5-a]pyrimidine (ester) with primary amines. This reaction is mediated by silica gel and results in the formation of this compound and its structural analogues. The ester-type precursor is obtained using the NaF/alumina-mediated reaction of 5-amino-3-carboethoxy-1H-pyrazole with chalcones, followed by the removal of hydrogen using sodium persulfate (Na2S2O8). These reactions are carried out under solvent-free conditions using heterogeneous catalysts, making the process efficient and scalable .

Chemical Reactions Analysis

Reversan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Reversan has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: this compound is used as a model compound for studying the synthesis and reactivity of pyrazolopyrimidine derivatives.

    Biology: It is employed in research to understand the mechanisms of multidrug resistance in cancer cells.

    Medicine: this compound is investigated for its potential to enhance the efficacy of chemotherapeutic drugs by inhibiting the MRP1 transporter.

Mechanism of Action

Reversan exerts its effects by inhibiting the multidrug resistance-associated protein 1 (MRP1) transporter. MRP1 is an ATP-binding cassette transporter that pumps chemotherapeutic drugs out of cancer cells, leading to drug resistance. By inhibiting MRP1, this compound increases the intracellular concentration of these drugs, thereby enhancing their efficacy. The exact molecular targets and pathways involved in this compound’s mechanism of action are still under investigation, but it is known to interact with the MRP1 transporter and modulate its activity .

Comparison with Similar Compounds

Reversan is unique among MRP1 inhibitors due to its high potency and low toxicity. It is six to eight times more potent than other known drug transporter inhibitors such as verapamil, difloxacin, probenecid, and PAK104P. Similar compounds include other pyrazolopyrimidine derivatives and various MRP1 inhibitors. this compound stands out due to its specific structural features and its ability to enhance the therapeutic index of chemotherapeutic drugs without increasing their toxicity .

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2/c32-26(27-12-7-13-30-14-16-33-17-15-30)22-19-28-31-24(21-10-5-2-6-11-21)18-23(29-25(22)31)20-8-3-1-4-9-20/h1-6,8-11,18-19H,7,12-17H2,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRXWCLQFAZHGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=C3N=C(C=C(N3N=C2)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367845
Record name Reversan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313397-13-6
Record name Reversan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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